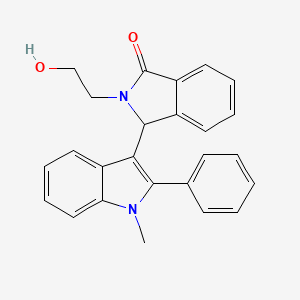![molecular formula C19H20ClN5O3 B13373408 3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide](/img/structure/B13373408.png)
3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazolopyridazine core and an indane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and chloropyridazine intermediates.
Attachment of the Indane Moiety: This step often involves nucleophilic substitution reactions where the indane derivative is introduced.
Final Coupling: The final step involves coupling the triazolopyridazine core with the indane moiety under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.
Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazolopyridazine core can be reduced under specific conditions to yield different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution of the chlorine atom can introduce various functional groups.
Scientific Research Applications
3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
Bromine Compounds: Compounds containing bromine that exhibit different reactivity and properties compared to chlorine-containing compounds.
Uniqueness
What sets 3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide apart is its unique combination of a triazolopyridazine core and an indane moiety, along with the presence of chlorine and methoxy groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H20ClN5O3 |
|---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)propanamide |
InChI |
InChI=1S/C19H20ClN5O3/c1-27-14-9-11-3-4-13(12(11)10-15(14)28-2)21-19(26)8-7-18-23-22-17-6-5-16(20)24-25(17)18/h5-6,9-10,13H,3-4,7-8H2,1-2H3,(H,21,26) |
InChI Key |
OGAGMXVBOKJHFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)CCC3=NN=C4N3N=C(C=C4)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-allyl-3-(3-{[(4-bromophenyl)sulfonyl]amidyl}-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-1H-imidazol-3-ium](/img/structure/B13373325.png)
![N-(2-hydroxypropyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B13373331.png)
![3-[(4-chlorophenyl)(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyridinyl)methyl]-6-methyl-2,4(1H,3H)-pyridinedione](/img/structure/B13373336.png)
![1-Acetyl-4-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B13373345.png)
![4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373366.png)
![N~2~-[2-(dimethylamino)ethyl]-6-(2-thienyl)-1,3,5-triazine-2,4-diamine](/img/structure/B13373368.png)
![4-[4-(allyloxy)benzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373373.png)
![6-(1-adamantyl)-3-(3-isopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373375.png)
![4-bromo-2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B13373381.png)
![4-bromo-3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B13373395.png)

![2,5-Dichlorophenyl (3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether](/img/structure/B13373422.png)
![N'-(1-tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylethylidene)-3-quinolinecarbohydrazide](/img/structure/B13373423.png)

